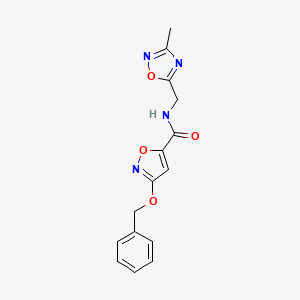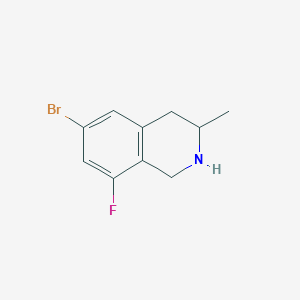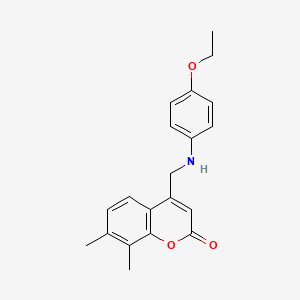![molecular formula C18H11ClN2O B2836228 2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile CAS No. 18032-02-5](/img/structure/B2836228.png)
2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile, also known as 2-CPMF, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a highly reactive compound and has been used as a reagent in organic synthesis. It has also been studied for its potential use in the synthesis of drugs, polymers materials, and other compounds.
Scientific Research Applications
Bioactive Compound Synthesis and Characterization
- Schiff base organotin(IV) complexes derived from amino acetate functionalized compounds have been synthesized and characterized, demonstrating significant cytotoxic activity against various human tumor cell lines, surpassing traditional chemotherapy agents like doxorubicin and cisplatin in efficacy. These findings suggest potential applications in anticancer drug development (Baul et al., 2009).
Novel Synthetic Methods for Hetarylaminomethylidene Derivatives
- Research on the synthesis of hetarylaminomethylidene derivatives of furan-2(3H)-ones shows the equilibrium of E- and Z-isomers and provides a high-yield, easy purification method. These compounds could be essential for developing new materials and chemicals with specific optical or electronic properties (Tikhomolova et al., 2023).
Fluorescent Probes for Biological Imaging
- A phenanthroimidazole-based compound was synthesized for use as a fluorescent probe for hypochlorous acid, demonstrating high selectivity and sensitivity. This probe can image exogenous hypochlorous acid in living cells, suggesting applications in biological and medical research to study oxidative stress and inflammation (Zhao et al., 2017).
Molecular Docking and Structural Analysis
- Studies on butanoic acid derivatives highlight their potential in inhibiting growth factors, suggesting implications for developing new drugs with specific biological activities. Spectroscopic and structural investigations provide insights into their reactivity and non-linear optical properties, suggesting applications in pharmacology and materials science (Vanasundari et al., 2018).
Anticancer Properties of Palladium Complexes
- Water-soluble palladium complexes have shown promising in vitro cytotoxicity against breast cancer cell lines, suggesting potential applications in cancer treatment. The complexes' ability to intercalate DNA and induce apoptosis highlights their potential as anticancer agents (Zafar et al., 2019).
properties
IUPAC Name |
2-[(E)-(4-chlorophenyl)methylideneamino]-5-phenylfuran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O/c19-16-8-6-13(7-9-16)12-21-18-15(11-20)10-17(22-18)14-4-2-1-3-5-14/h1-10,12H/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCRGNKZTGXYRX-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3,4-Dichloroanilino)-2-oxoethyl] 6-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]hexanoate](/img/structure/B2836148.png)
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B2836151.png)
![(2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N'-(phenylacetyl)prop-2-enehydrazide](/img/structure/B2836152.png)

![benzofuran-2-yl(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2836155.png)

![3-[(6-Chloro-2-cyclopropylpyrimidin-4-yl)amino]-1-(4-fluorophenyl)azetidin-2-one](/img/structure/B2836158.png)
![methyl 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2836159.png)
![Methyl (3R,4aR)-3-(iodomethyl)-1-oxo-4,5,6,7-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazine-4a-carboxylate](/img/structure/B2836162.png)

![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2836164.png)

